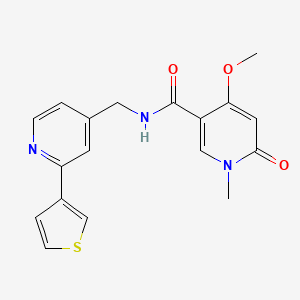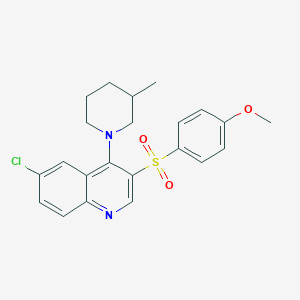
Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate is a chemical compound with the molecular formula C25H18O7 . It has a molecular weight of 430.412. This compound is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 430.406 Da and the monoisotopic mass is 430.105255 Da .Applications De Recherche Scientifique
Synthesis of Novel Chemical Compounds
- Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate and similar compounds have been utilized in the synthesis of novel chemical entities. For instance, El‐Faham et al. (2013) explored the use of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in synthesizing a series of α-ketoamide derivatives, which includes compounds related to this compound (El‐Faham et al., 2013).
Development of Poly(ethylene glycol) Derivatives
- In the field of polymer science, derivatives of this compound have been utilized. Sedlák et al. (2008) reported the synthesis of 4-poly(ethylene glycol)oxybenzoic acids using a method involving the alkylation of methyl 4-hydroxybenzoate (Sedlák et al., 2008).
Understanding Thermo-oxidative Degradation of Polymers
- The study of thermal and thermo-oxidative degradation of polymers also employs similar compounds. Botelho et al. (2001) conducted a comparative study on the degradation of poly(ethylene terephthalate) and poly(butylene terephthalate), using model compounds like ethylene dibenzoate, which is structurally related to this compound (Botelho et al., 2001).
Synthesis of Heterocyclic Compounds
- This compound is also instrumental in the synthesis of diverse heterocyclic compounds. Honey et al. (2012) detailed the synthesis of various trifluoromethyl heterocycles, indicating the versatility of compounds structurally akin to this compound (Honey et al., 2012).
In Photodegradation Studies
- The compound and its derivatives are used in photodegradation research. Gmurek et al. (2015) investigated the photodegradation of parabens, which are structurally related to this compound. This research provides insights into the degradation of similar compounds under UV light (Gmurek et al., 2015).
Oxidative Coupling in Organic Chemistry
- This compound-related compounds are also significant in oxidative coupling reactions in organic chemistry. Shimizu et al. (2009) discussed the oxidative coupling of benzoic acids with alkynes, a process that is relevant to compounds like this compound (Shimizu et al., 2009).
Exploration of Electroluminescent Materials
- In the field of electroluminescent materials, related compounds are being explored for potential applications. Liu Qian-feng (2006) studied the synthesis of OXD-7, an electroluminescent material, where steps involved compounds similar to this compound (Liu Qian-feng, 2006).
Propriétés
IUPAC Name |
ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-2-29-24(27)17-8-10-18(11-9-17)31-22-15-30-21-14-19(12-13-20(21)23(22)26)32-25(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLIVGKODUQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)

![N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733729.png)
![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733731.png)

![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)
![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2733739.png)
![5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2733740.png)


![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)

